molecular formula C25H22N2O3 B3567210 2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

Cat. No.: B3567210
M. Wt: 398.5 g/mol
InChI Key: FWNQQAHGNAZJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound featuring a biphenyl moiety. Biphenyl compounds are significant in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the use of Grignard reagents, where a halogenated biphenyl reacts with magnesium to form the Grignard reagent, which is then coupled with other reactants under controlled conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its specific functional groups and the combination of biphenyl and isoindole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-tert-butyl-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2,3)26-22(28)17-13-14-19-20(15-17)24(30)27(23(19)29)21-12-8-7-11-18(21)16-9-5-4-6-10-16/h4-15H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNQQAHGNAZJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.